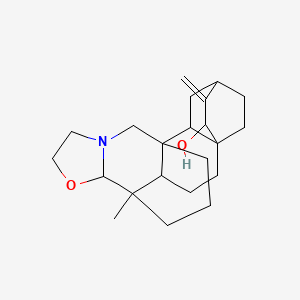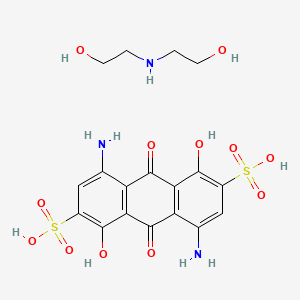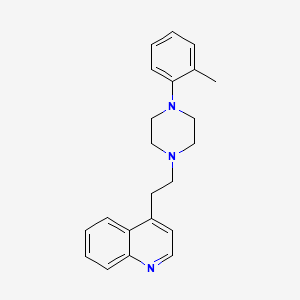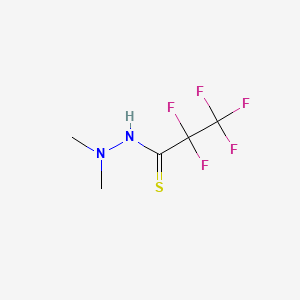
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-phenylalanine is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane-type triterpenoids, which are known for their diverse biological activities. The structure of this compound includes a lupane skeleton with a hydroxyl group at the 3-beta position, an aminooctanoyl chain, and a phenylalanine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-phenylalanine typically involves multiple steps:
Starting Material: The synthesis begins with the extraction of 3beta-Hydroxylup-20(29)-en-28-oic acid from natural sources such as plants.
Functionalization: The hydroxyl group at the 3-beta position is protected, and the carboxyl group at the 28th position is activated using reagents like DCC (dicyclohexylcarbodiimide) to form an active ester.
Amidation: The activated ester reacts with 8-aminooctanoic acid to form an amide bond, resulting in the intermediate N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoic acid.
Coupling: The intermediate is then coupled with L-phenylalanine using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of the starting material from plant sources, followed by chemical synthesis using automated reactors and purification systems. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenylalanine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or Jones reagent can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Formation of 3-keto-lup-20(29)-en-28-oyl derivative.
Reduction: Formation of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctyl)-L-phenylalanine.
Substitution: Formation of substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-phenylalanine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and metabolic pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cell proliferation.
Pathways: It modulates signaling pathways such as NF-kB, MAPK, and PI3K/Akt, leading to the inhibition of inflammatory responses and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar anti-cancer properties.
Ursolic Acid: A pentacyclic triterpenoid with anti-inflammatory and anti-oxidant activities.
Oleanolic Acid: Known for its hepatoprotective and anti-diabetic effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-phenylalanine is unique due to its specific structural features, such as the presence of an aminooctanoyl chain and a phenylalanine moiety, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
150840-66-7 |
|---|---|
Molekularformel |
C47H72N2O5 |
Molekulargewicht |
745.1 g/mol |
IUPAC-Name |
2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H72N2O5/c1-31(2)33-21-26-47(42(54)48-29-15-10-8-9-14-18-39(51)49-35(41(52)53)30-32-16-12-11-13-17-32)28-27-45(6)34(40(33)47)19-20-37-44(5)24-23-38(50)43(3,4)36(44)22-25-46(37,45)7/h11-13,16-17,33-38,40,50H,1,8-10,14-15,18-30H2,2-7H3,(H,48,54)(H,49,51)(H,52,53)/t33-,34+,35?,36-,37+,38-,40+,44-,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
LHMCMONNODWUPR-GFGMZRIXSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC6=CC=CC=C6)C(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC6=CC=CC=C6)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


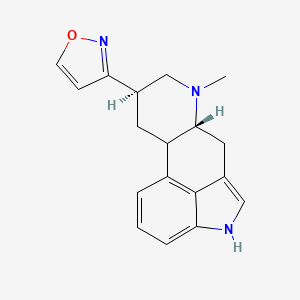
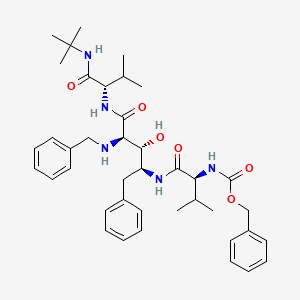

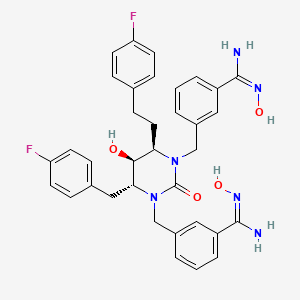
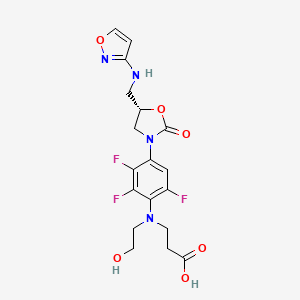


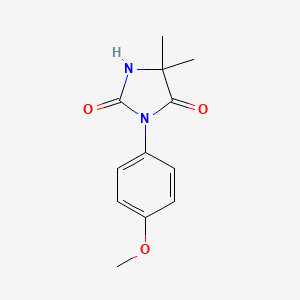
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
